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Abstract
2'-Hydroxypropiophenone is an aromatic ketone of significant interest in photochemistry and

polymer science, primarily for its role as a Type I photoinitiator. Upon absorption of ultraviolet

radiation, it undergoes a characteristic Norrish Type I cleavage, generating reactive free

radicals that can initiate polymerization reactions. This technical guide provides a

comprehensive overview of the photochemical properties of 2'-Hydroxypropiophenone,

including its spectral characteristics, photophysical processes, and the mechanism of its

photoreactivity. Detailed experimental protocols for the characterization of its photochemical

behavior are also presented to facilitate further research and application in areas such as UV-

curable coatings, inks, and advanced materials synthesis.

Introduction
2'-Hydroxypropiophenone, also known as ethyl 2-hydroxyphenyl ketone, is a valued

compound in organic synthesis and polymer chemistry.[1] Its molecular structure, featuring a

carbonyl group and a hydroxyl group on the phenyl ring, gives it distinct photochemical

properties.[1] The primary application of 2'-Hydroxypropiophenone lies in its function as a

photoinitiator for UV-curing technologies, where it facilitates the rapid polymerization of
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coatings, inks, and adhesives upon exposure to ultraviolet light. This guide delves into the

fundamental photochemical processes that govern its utility.

Physicochemical Properties
A summary of the key physicochemical properties of 2'-Hydroxypropiophenone is provided in

the table below.

Property Value Reference

CAS Number 610-99-1

Molecular Formula C₉H₁₀O₂

Molecular Weight 150.17 g/mol

Appearance
Clear brown to very pale

yellow liquid/oil
[2][3]

Melting Point 20-22 °C [4]

Boiling Point 115 °C at 15 mmHg

Density 1.094 g/mL at 25 °C

Refractive Index (n20/D) 1.548

Photochemical Properties
The photochemical behavior of 2'-Hydroxypropiophenone is dictated by its electronic

structure and the transitions that occur upon absorption of light.

UV-Vis Absorption Spectroscopy
While a specific absorption maximum (λmax) and molar extinction coefficient (ε) for 2'-
Hydroxypropiophenone in common solvents are not readily available in the searched

literature, the NIST WebBook provides a gas-phase UV-Visible spectrum which can be used for

qualitative purposes.[5] It is important to note that the solvent can influence the position and

intensity of absorption bands.[6] For acetophenone derivatives, UV absorption is influenced by

factors such as solvent polarity.[5]
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Fluorescence Spectroscopy
2'-Hydroxy-2-methylpropiophenone, a related compound, exhibits fluorescence in the visible

range with a maximum emission peak at approximately 350 nm when excited by UV light.[1] It

is plausible that 2'-Hydroxypropiophenone exhibits similar fluorescent properties, though

specific data is not available in the searched results.

Photoreactivity and Quantum Yield
The primary photochemical reaction of 2'-Hydroxypropiophenone is the Norrish Type I

cleavage.[2] This process involves the homolytic cleavage of the carbon-carbon bond between

the carbonyl group and the adjacent ethyl group upon excitation by UV light.[1][7] This

cleavage results in the formation of two highly reactive free radicals: a 2-hydroxybenzoyl radical

and an ethyl radical.[7]

The efficiency of this photoreaction is quantified by the photolysis quantum yield (Φ), which

represents the number of molecules undergoing the reaction per photon absorbed. While a

specific quantum yield for the photolysis of 2'-Hydroxypropiophenone has not been found in

the literature, it is known to be an efficient photoinitiator, suggesting a relatively high quantum

yield for the Norrish Type I cleavage.[2]

Mechanism of Photoreactivity: Norrish Type I
Cleavage
The Norrish Type I reaction is a fundamental photochemical process for ketones and

aldehydes.[7] The mechanism for 2'-Hydroxypropiophenone can be described as follows:

Photoexcitation: The carbonyl group of 2'-Hydroxypropiophenone absorbs a photon of UV

light, promoting an electron from a non-bonding (n) orbital to an anti-bonding pi (π*) orbital,

resulting in an excited singlet state (S₁).

Intersystem Crossing: The excited singlet state can undergo intersystem crossing to a more

stable triplet state (T₁).

α-Cleavage: From either the excited singlet or triplet state, the molecule undergoes

homolytic cleavage of the α-carbon-carbon bond, generating a 2-hydroxybenzoyl radical and

an ethyl radical.[7]
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These generated free radicals are highly reactive and can initiate a variety of subsequent

reactions, most notably the polymerization of monomers in UV-curable systems.[7]

Photochemical Excitation Norrish Type I Cleavage Initiation of Polymerization

2'-Hydroxypropiophenone (S₀) Excited State (S₁ or T₁)hν (UV light) 2-Hydroxybenzoyl Radical + Ethyl Radicalα-Cleavage MonomersRadical Attack Polymer ChainPropagation

Click to download full resolution via product page

Caption: Norrish Type I cleavage of 2'-Hydroxypropiophenone.

Experimental Protocols
UV-Vis Absorption Spectroscopy
Objective: To determine the absorption spectrum of 2'-Hydroxypropiophenone and identify its

absorption maxima (λmax).

Materials:

2'-Hydroxypropiophenone

Spectrophotometric grade solvent (e.g., methanol, acetonitrile)[8]

UV-Vis spectrophotometer

Quartz cuvettes (1 cm path length)

Procedure:

Prepare a stock solution of 2'-Hydroxypropiophenone of a known concentration in the

chosen solvent.

Prepare a series of dilutions from the stock solution.
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Record the UV-Vis absorption spectrum of the solvent (as a blank) and each of the diluted

solutions over a suitable wavelength range (e.g., 200-400 nm).

Identify the wavelength(s) of maximum absorbance (λmax).

If the molar extinction coefficient (ε) is to be determined, plot absorbance at λmax versus

concentration. According to the Beer-Lambert law, the slope of the resulting line will be equal

to ε (in L mol⁻¹ cm⁻¹).

Start

Prepare stock and diluted solutions of 2'-Hydroxypropiophenone

Record UV-Vis spectra of blank and samples

Identify λmax

Plot Absorbance vs. Concentration (optional)

End

Determine Molar Extinction Coefficient (ε) (optional)
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Caption: Workflow for UV-Vis absorption spectroscopy.

Determination of Photolysis Quantum Yield
Objective: To quantify the efficiency of the photochemical decomposition of 2'-
Hydroxypropiophenone.

Materials:

2'-Hydroxypropiophenone

Spectrophotometric grade solvent

Photoreactor equipped with a monochromatic light source (e.g., a laser or a lamp with a

filter) of a known intensity (I₀)

UV-Vis spectrophotometer

Actinometer (a chemical system with a known quantum yield, e.g., ferrioxalate)

Procedure:

Prepare a solution of 2'-Hydroxypropiophenone of a known concentration in the chosen

solvent.

Place the solution in the photoreactor and irradiate it with the monochromatic light source for

a specific period.

Monitor the decrease in the concentration of 2'-Hydroxypropiophenone over time using

UV-Vis spectroscopy by measuring the absorbance at its λmax.

Separately, or concurrently, irradiate the actinometer solution under the identical

experimental conditions to determine the photon flux of the light source.

The quantum yield (Φ) can be calculated using the following formula: Φ = (moles of reactant

consumed) / (moles of photons absorbed)
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Start

Prepare solutions of 2'-Hydroxypropiophenone and actinometer

Irradiate 2'-HPP solution Irradiate actinometer solution

Monitor concentration change via UV-Vis

Calculate Photolysis Quantum Yield (Φ)

Determine photon flux

End

Click to download full resolution via product page

Caption: Workflow for determining photolysis quantum yield.

Conclusion
2'-Hydroxypropiophenone is a photochemically active compound with significant applications

as a photoinitiator. Its primary photochemical pathway, the Norrish Type I cleavage, leads to the

efficient generation of free radicals, which are crucial for initiating polymerization processes.

While there is a general understanding of its photochemical behavior, this guide highlights the

need for more specific quantitative data, such as absorption coefficients and quantum yields in

various solvents, to fully characterize and optimize its applications. The provided experimental

protocols offer a framework for researchers to obtain this valuable data and further explore the

rich photochemistry of this versatile molecule.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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